7-hydroxy-8-methyl-6-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one
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Overview
Description
7-HYDROXY-8-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE can be achieved through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .
Industrial Production Methods
For industrial production, the Pechmann coumarin synthesis method is often employed. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions can be optimized using various Lewis acids to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-8-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
7-HYDROXY-8-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 7-HYDROXY-8-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin, 7-hydroxy-8-methyl-4’-methoxy-6-formylisoflavone, and various indole derivatives .
Uniqueness
What sets 7-HYDROXY-8-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylmethyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-6-(morpholin-4-ylmethyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C21H21NO4/c1-14-20(24)16(13-22-7-9-25-10-8-22)11-18-17(12-19(23)26-21(14)18)15-5-3-2-4-6-15/h2-6,11-12,24H,7-10,13H2,1H3 |
InChI Key |
ZNXLLDDIEPQVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=CC=C3)CN4CCOCC4)O |
Origin of Product |
United States |
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